molecular formula C11H13ClO2 B8078070 3-(4-Chloro-3-methylphenyl)oxolan-3-ol

3-(4-Chloro-3-methylphenyl)oxolan-3-ol

Cat. No.: B8078070
M. Wt: 212.67 g/mol
InChI Key: PJIGTFPKGGUNHN-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran derivative) featuring a hydroxyl group and a 4-chloro-3-methylphenyl substituent at the 3-position of the oxolane ring. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and increased lipophilicity from the chloro-methylphenyl moiety.

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8-6-9(2-3-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIGTFPKGGUNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCOC2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2(CCOC2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

3-(4-Chloro-3-methylphenyl)oxolan-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to specific receptors or enzymes, thereby modulating biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-Chloro-3-methylphenyl)oxolan-3-ol with structurally related oxolane derivatives, focusing on molecular features, substituents, and inferred properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C₁₁H₁₃ClO₂ 4-Chloro-3-methylphenyl, hydroxyl ~212.7 (estimated) Moderate polarity, lipophilic due to chloro-methyl group; potential for H-bonding.
4-(3-Hydroxyphenyl)oxolan-3-ol C₁₀H₁₂O₃ 3-Hydroxyphenyl, hydroxyl 180.2 Higher polarity (two hydroxyls); increased solubility in polar solvents .
3-(Prop-2-en-1-yl)oxolan-3-ol C₇H₁₂O₂ Allyl group, hydroxyl 128.17 Lower molecular weight; allyl group enhances reactivity (e.g., polymerization) .
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)-oxolan-3-ol C₁₀H₁₃N₅O₄ Purine, hydroxymethyl, hydroxyl 269.3 Biological activity (nucleoside analog); hydrophilic due to multiple polar groups .
3-[(4-Chlorophenyl)methyl]oxolan-3-amine C₁₀H₁₂ClNO 4-Chlorobenzyl, amine 197.7 Basic amine group; potential for salt formation (e.g., hydrochloride salts) .

Key Observations:

Substituent Effects on Polarity :

  • The 4-chloro-3-methylphenyl group in the target compound increases lipophilicity compared to hydroxyl- or allyl-substituted oxolanes (e.g., 4-(3-Hydroxyphenyl)oxolan-3-ol). This may enhance membrane permeability in biological systems .
  • Amine-containing analogs (e.g., 3-[(4-Chlorophenyl)methyl]oxolan-3-amine) exhibit basicity and salt-forming capabilities, unlike the hydroxyl group in the target compound .

Synthetic Pathways: Oxolane derivatives are often synthesized via epoxide ring-opening reactions (e.g., using oxiranes and nucleophiles like phenols or amines) . For example, describes the use of (R)-2-(chloromethyl)oxirane to construct oxolane rings with aryl ethers.

The target compound’s chloro-methylphenyl group may confer distinct receptor-binding properties.

Commercial Availability :

  • Amine and hydrochloride derivatives of chlorophenyl-oxolanes (e.g., 3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride) are commercially available, indicating industrial relevance .

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